2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one: is a complex organic compound characterized by its unique structure, which includes methoxy and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process may include the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Cyclization and Final Assembly: The final step involves cyclization and assembly of the compound, which may require specific catalysts and reaction conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-(2,4-Dihydroxyphenyl)-4-(4-methoxyphenyl)-[1,3,5]triazine: A compound with similar methoxy and phenyl groups.
Bemotrizinol: Another compound with methoxy and triazine moieties, used as a UV absorber.
Uniqueness
2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific quinoxaline structure and the presence of both methoxy and cyclohexa-2,4-dien-1-one groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
671210-50-7 |
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Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[3-(2-hydroxyphenyl)quinoxalin-2-yl]-6-methoxyphenol |
InChI |
InChI=1S/C21H16N2O3/c1-26-18-12-6-8-14(21(18)25)20-19(13-7-2-5-11-17(13)24)22-15-9-3-4-10-16(15)23-20/h2-12,24-25H,1H3 |
InChI Key |
FNIOQXLJSSXISU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4O |
Origin of Product |
United States |
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